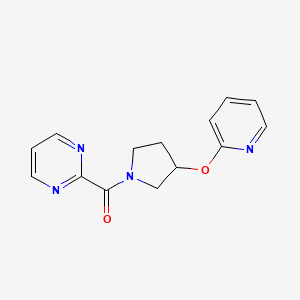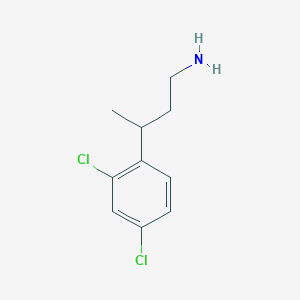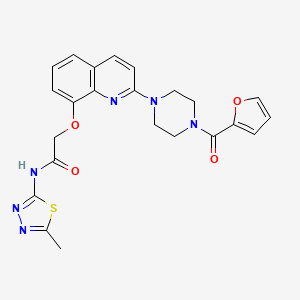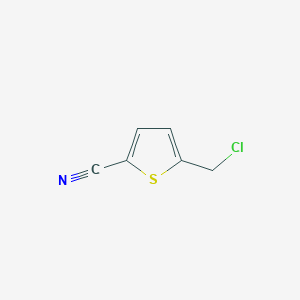![molecular formula C27H23FN2O6 B2526084 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-15-0](/img/structure/B2526084.png)
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including those labeled with carbon-11 and fluorine-18, has been explored as potential positron emission tomography (PET) ligands for imaging brain diseases. The process involves the design and synthesis of these derivatives, with the most potent compound's single crystal structure being reported . Another study describes the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are key intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This synthesis is achieved through the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . Additionally, a practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed, which involves the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a product with high purity .
Molecular Structure Analysis
The molecular structure of the most potent N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative has been elucidated through single crystal structure analysis . This provides valuable information on the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets such as the AMPA receptor.
Chemical Reactions Analysis
The synthesis of the aforementioned compounds involves various chemical reactions, including cyclization, acylation, and debenzylation. The cyclization step is particularly important in the formation of the quinoline and isoquinoline rings, which are central to the biological activity of these compounds . The acylation reactions are used to introduce acetyl groups, which can affect the pharmacokinetic properties of the molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide" are not directly reported in the provided papers, the studies do offer insights into related compounds. The properties such as solubility, melting point, and stability can be inferred from the structural data and the synthetic methods used. For instance, the presence of methoxy and acetyl groups can influence the lipophilicity and solubility in organic solvents . The purity of the synthesized compounds, as determined by HPLC, is indicative of their chemical stability and suitability for further biological testing .
Applications De Recherche Scientifique
Structural Analysis and Properties
- Research has delved into the structural aspects of related compounds, particularly focusing on their crystalline structures and properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids upon treatment with different mineral acids, highlighting the role of molecular structure in determining physical properties (Karmakar et al., 2007).
Synthesis and Chemical Reactions
- Facile synthesis methods have been developed for related compounds, showcasing the chemical versatility and potential for generating complex molecules. This includes high-yielding cyclisations and the creation of compounds with specific structural features (King, 2007).
Antitumor Activity
- Some novel quinazolinone analogues have been synthesized and evaluated for their antitumor activity, demonstrating the potential therapeutic applications of compounds within this structural domain (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
- Research has also focused on the synthesis of derivatives that exhibit significant analgesic and anti-inflammatory effects, further suggesting the potential for developing new therapeutic agents from these structural frameworks (Yusov et al., 2019).
Radiosynthesis for Imaging Applications
- The radiosynthesis of related compounds for potential PET imaging agents targeting EGFR, HER2, and HER3 signaling pathways indicates the application of these compounds in diagnostic imaging and oncology (Wang et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-8-4-16(5-9-19)26(32)21-14-30(22-10-6-17(28)12-20(22)27(21)33)15-25(31)29-18-7-11-23(35-2)24(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDNTMMEDLDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)



![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)

![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)
